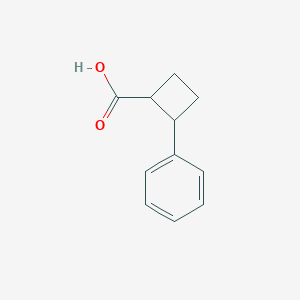

2-phenylcyclobutanecarboxylic acid

Description

Contextual Significance of Cyclobutane (B1203170) Carboxylic Acids in Contemporary Chemical Research

Cyclobutane carboxylic acids are valuable building blocks in organic synthesis. Their strained four-membered ring can be strategically manipulated, undergoing ring-opening or ring-expansion reactions to afford a variety of acyclic and larger cyclic structures. This reactivity makes them useful intermediates in the synthesis of complex natural products and pharmaceuticals. The defined stereochemistry of substituted cyclobutanes also allows for the precise construction of chiral centers, a critical aspect of modern drug discovery. Furthermore, the rigid framework of the cyclobutane ring serves as a scaffold for creating conformationally constrained molecules, which are instrumental in studying biological processes and designing molecules with specific biological activities.

Overview of Historical and Current Research Trajectories for 2-Phenylcyclobutanecarboxylic Acid

The synthesis of this compound was notably described in the mid-20th century, with a multi-step procedure starting from 3-phenylglutaric acid. This historical synthesis laid the groundwork for accessing this specific substituted cyclobutane.

Subsequent research on cis-2-phenylcyclobutanecarboxylic acid has provided significant insights into the conformational behavior of substituted cyclobutanes. X-ray diffraction studies have been instrumental in elucidating its solid-state structure, revealing details about bond lengths, bond angles, and the puckered nature of the cyclobutane ring. cdnsciencepub.com These studies have shown that the phenyl and carboxylic acid substituents influence the ring's conformation, providing valuable data for computational and theoretical models of strained ring systems. cdnsciencepub.com

While not a widely used commercial reagent, this compound and its derivatives continue to be of interest in academic research. They serve as model compounds for studying the interplay of steric and electronic effects in [2+2] cycloadditions and other reactions involving the formation or cleavage of cyclobutane rings. The phenyl group, in particular, allows for the investigation of aromatic ring interactions with the strained carbocyclic core. Current research in the broader field of cyclobutane chemistry continues to uncover new synthetic methodologies and applications, and the foundational knowledge gained from studying molecules like this compound remains integral to this progress.

Chemical and Physical Properties

Below are tables detailing some of the known chemical and physical properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 83.5-85.0 °C | cdnsciencepub.com |

| Crystal System | Monoclinic | cdnsciencepub.com |

| Space Group | C2/c | cdnsciencepub.com |

| Spectroscopic Technique | Characteristic Features | Reference |

|---|---|---|

| 1H NMR | The carboxylic acid proton (-COOH) typically appears as a broad singlet in the range of 10-13 ppm. Protons on the carbon alpha to the carboxyl group are deshielded and appear in the 2-3 ppm region. | libretexts.org |

| 13C NMR | The carbonyl carbon of the carboxylic acid group typically resonates in the range of 170-185 ppm. | uobasrah.edu.iq |

| Infrared (IR) Spectroscopy | A very broad O-H stretch is observed from approximately 3300 to 2500 cm-1 due to hydrogen bonding. A strong C=O stretch appears around 1700-1730 cm-1. | spectroscopyonline.com |

| Mass Spectrometry | Common fragmentation patterns include the loss of the hydroxyl group (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu). | libretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTUABLWSVGNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91142-54-0 | |

| Record name | 2-phenylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylcyclobutanecarboxylic Acid and Its Core Framework

Retrosynthetic Analysis of 2-Phenylcyclobutanecarboxylic Acid

Retrosynthetic analysis serves as a powerful tool for devising synthetic routes by systematically deconstructing the target molecule into simpler, readily available starting materials. orgsyn.orgtum.de This process involves identifying strategic bond disconnections and considering functional group interconversions to map out potential synthetic pathways.

Identification of Strategic Disconnections and Corresponding Synthons

The primary retrosynthetic disconnection for this compound involves the C1-C2 and C3-C4 bonds of the cyclobutane (B1203170) ring, suggesting a [2+2] cycloaddition as a key forward reaction. This disconnection leads to two fundamental synthons: a styrene (B11656) synthon and an acrylic acid synthon.

Another strategic disconnection targets the bond between the carboxylic acid group and the cyclobutane ring. This leads to a 2-phenylcyclobutyl cation or radical synthon and a carboxylate synthon. A more practical approach, however, involves the disconnection of a related precursor, 2-phenylcyclobutane-1,1-dicarboxylic acid. In this case, the key disconnection is the removal of one of the carboxylic acid groups, a process achieved in the forward synthesis by decarboxylation. This simplifies the target to a gem-dicarboxylic acid, which can be formed from the reaction of a malonic ester derivative with a suitable dielectrophile.

A further disconnection of the 2-phenylcyclobutane-1,1-dicarboxylic acid intermediate points towards the formation of the four-membered ring. This can be envisioned through an intramolecular cyclization of a suitably substituted linear precursor or through a cycloaddition reaction.

| Target Molecule | Strategic Disconnection | Corresponding Synthons |

| This compound | C1-C2 & C3-C4 bonds (Cycloaddition) | Styrene & Acrylic acid |

| This compound | C1-COOH bond | 2-Phenylcyclobutyl cation/radical & Carboxylate anion |

| 2-Phenylcyclobutane-1,1-dicarboxylic acid | C-COOH bond (Decarboxylation) | 2-Phenylcyclobutane-1,1-dicarboxylic acid & CO2 |

| 2-Phenylcyclobutane-1,1-dicarboxylic acid | Ring-forming bonds | Substituted malonic ester & 1,2-dihaloethane derivative |

Rationalized Functional Group Interconversions (FGIs) in Retrosynthetic Pathways

Functional group interconversions (FGIs) are crucial for manipulating chemical functionalities to facilitate key bond-forming reactions. In the synthesis of this compound, several FGIs are strategically employed.

A key FGI is the conversion of a carboxylic acid to an acid chloride, which can then be used in subsequent reactions. Another important FGI is the hydrolysis of an ester to a carboxylic acid, a common final step in many synthetic sequences. The reduction of a carboxylic acid or its derivative to an alcohol is also a potential FGI, which can then be further functionalized.

In the context of the synthesis from 3-phenylglutaric acid, the formation of a lactone from a dicarboxylic acid precursor is a critical FGI. This lactone can then be opened and further manipulated to form the cyclobutane ring. The conversion of a nitrile group to a carboxylic acid via hydrolysis is another valuable FGI that can be incorporated into synthetic strategies.

Total Synthesis Approaches for this compound

The total synthesis of this compound has been achieved through both linear and convergent strategies, each with its own set of advantages and challenges.

Multi-step Linear Synthetic Pathways from Glutaric Acid Precursors

A notable linear synthesis of this compound commences from 3-phenylglutaric acid. This multi-step process, detailed by Burger and Hofstetter, involves a series of transformations to construct the cyclobutane ring and introduce the required functional groups. orgsyn.org

The synthesis begins with the conversion of 3-phenylglutaric acid to its anhydride, which is then reduced to form 3-phenyl-δ-valerolactone. This lactone undergoes a series of reactions including reduction, halogenation, and malonic ester synthesis to yield diethyl (2-phenyl-1,3-propanediyl)dimalonate. Saponification and decarboxylation of this intermediate lead to the formation of 2-phenylglutaric acid, which is then subjected to cyclization to afford diethyl 2-phenylcyclobutane-1,1-dicarboxylate. Finally, hydrolysis and decarboxylation of this diester yield the target molecule, this compound. orgsyn.org

| Starting Material | Key Intermediates | Final Product |

| 3-Phenylglutaric acid | 3-Phenylglutaric anhydride, 3-Phenyl-δ-valerolactone, Diethyl (2-phenyl-1,3-propanediyl)dimalonate, 2-Phenylglutaric acid, Diethyl 2-phenylcyclobutane-1,1-dicarboxylate | This compound |

Convergent Synthetic Strategies Employing Larger Building Blocks

For instance, the reaction of styrene with dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, would yield a dichlorocyclobutanone derivative. Subsequent reduction of the carbonyl group and reductive dehalogenation would lead to a 2-phenylcyclobutanol, which could then be oxidized to the corresponding carboxylic acid. This approach assembles the cyclobutane ring and introduces the phenyl and a precursor to the carboxyl group in a single step.

Cyclobutane Ring Construction Strategies Pertinent to this compound

The construction of the strained four-membered cyclobutane ring is a pivotal step in the synthesis of this compound. Various strategies have been developed for this purpose, with [2+2] cycloadditions being one of the most prominent methods. nih.govharvard.edunih.gov

Photochemical [2+2] cycloaddition between an alkene and another unsaturated molecule is a powerful tool for forming cyclobutane rings. In the context of this compound, the photocycloaddition of styrene with an acrylic acid derivative, such as acrylonitrile (B1666552) or methyl acrylate, could provide a direct route to the cyclobutane core. The resulting nitrile or ester could then be hydrolyzed to the desired carboxylic acid.

Another relevant strategy is the reaction of an alkene with a ketene (B1206846). The [2+2] cycloaddition of styrene with a ketene, such as ketene itself or a substituted ketene, would yield a cyclobutanone (B123998). This cyclobutanone can then be converted to the carboxylic acid through various oxidative cleavage methods or by a Baeyer-Villiger oxidation followed by hydrolysis.

Intramolecular cyclization reactions also offer a viable route to the cyclobutane ring. For example, a 1,4-dihaloalkane derivative bearing a phenyl group at the appropriate position could undergo an intramolecular Wurtz-type coupling or a malonic ester cyclization to form the 2-phenylcyclobutane skeleton. The synthesis reported by Burger and Hofstetter utilizes an intramolecular cyclization of a malonic ester derivative to form the 2-phenylcyclobutane-1,1-dicarboxylate intermediate. orgsyn.org

| Cyclobutane Construction Strategy | Reactants/Precursors | Key Features |

| [2+2] Photocycloaddition | Styrene and an acrylic acid derivative | Direct formation of the substituted cyclobutane ring. |

| [2+2] Cycloaddition with Ketenes | Styrene and a ketene | Forms a cyclobutanone intermediate, which can be further functionalized. |

| Intramolecular Cyclization | Substituted 1,4-dihaloalkanes or malonic esters | Forms the ring from a linear precursor. |

[2+2] Cycloaddition Reactions (Photochemical and Thermal)

[2+2] cycloaddition reactions are a direct and common method for synthesizing cyclobutane rings. nih.govkib.ac.cn This approach involves the union of two unsaturated molecules, such as alkenes, to form a four-membered ring. fiveable.menih.gov These reactions can be initiated either by light (photochemical) or heat (thermal).

Photochemical [2+2] Cycloadditions: These reactions are initiated by ultraviolet (UV) or visible light, which excites one of the alkene components. acs.orgrsc.org This excited state then reacts with a ground-state alkene to form the cyclobutane ring. acs.org Photochemical methods are particularly useful for synthesizing strained ring systems. libretexts.org For instance, the photodimerization of cinnamic acid derivatives is a well-established method for producing cyclobutane structures. rsc.orgorgsyn.org The reaction between styrene derivatives and acrylic acids or their equivalents under photochemical conditions can also yield phenyl-substituted cyclobutanes. nih.gov Visible light-mediated photocatalysis has emerged as a powerful tool, allowing for reactions under milder conditions and offering pathways for crossed [2+2] cycloadditions between different styrenes. chemrxiv.orgrsc.org

Thermal [2+2] Cycloadditions: These reactions occur under thermal conditions, without the need for light. fiveable.me While Woodward-Hoffmann rules often predict thermal [2+2] cycloadditions to be "forbidden" due to unfavorable orbital overlap, exceptions exist, particularly with activated systems like ketenes or in the presence of catalysts. rsc.orglibretexts.orgresearchgate.net For example, ketenes, which can be generated in situ from acid chlorides, readily undergo thermal [2+2] cycloadditions with alkenes to form cyclobutanones. libretexts.org The reaction of keteniminium salts with alkenes is another thermal pathway to cyclobutane derivatives. rsc.org

| Reaction Type | Initiator | Key Features |

| Photochemical | UV or Visible Light | Good for strained rings, can be stereoselective. acs.orglibretexts.orgrsc.org |

| Thermal | Heat | Often requires activated components like ketenes. fiveable.melibretexts.orgresearchgate.net |

Cyclization Reactions Involving Malonate Derivatives and Enolate Chemistry

The use of malonate esters, particularly diethyl malonate, provides a versatile route to cyclobutane carboxylic acid derivatives through intramolecular cyclization. youtube.comuobabylon.edu.iqlibretexts.org This method relies on the acidity of the α-hydrogens of the malonic ester, which can be deprotonated by a base to form a stable enolate. libretexts.orgorganicchemistrytutor.com

The general strategy involves a two-step alkylation of the malonate enolate. In the context of forming a cyclobutane ring, this is typically achieved by reacting the malonate with a 1,3-dihaloalkane. The first alkylation introduces the three-carbon chain, and a subsequent intramolecular alkylation, facilitated by deprotonation of the remaining acidic proton, closes the four-membered ring. youtube.com This process results in a cyclobutane-1,1-dicarboxylate. uobabylon.edu.iq

Enolate chemistry is central to this process. The enolate, being a powerful nucleophile, readily participates in SN2 reactions with alkyl halides. organicchemistrytutor.com The formation of the cyclobutane ring in this manner is an example of an intramolecular cyclization driven by the nucleophilic character of the enolate. youtube.com

Methodologies for Stereoselective Cyclobutane Ring Formation

Controlling the stereochemistry during the formation of the cyclobutane ring is a critical aspect of modern synthetic chemistry. fiveable.me Several strategies have been developed to achieve stereoselectivity in [2+2] cycloadditions.

One common approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to one of the reacting partners. acs.orgresearchgate.net The chiral auxiliary directs the approach of the other reactant, leading to the preferential formation of one diastereomer of the cyclobutane product. researchgate.net After the reaction, the auxiliary can be cleaved to yield the enantioenriched cyclobutane. Evans oxazolidinones, for example, have been successfully employed as chiral auxiliaries in the photodimerization of cinnamic acid derivatives, achieving high levels of enantiocontrol. rsc.org

Another strategy involves the use of chiral catalysts . These can be chiral Lewis acids or organocatalysts that coordinate to one of the reactants and create a chiral environment for the cycloaddition to occur. nih.gov This approach can lead to high enantioselectivity without the need to attach and remove a chiral auxiliary. For instance, chiral thiourea (B124793) catalysts have been used to effect enantioselective isomerization followed by an intramolecular [2+2] cycloaddition. nih.gov

The inherent stereochemistry of the starting alkenes also plays a crucial role, especially in thermal [2+2] cycloadditions, influencing whether the resulting cyclobutane is cis or trans. fiveable.me

| Strategy | Description | Example |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to a reactant to direct the stereochemical outcome. acs.orgresearchgate.net | Evans oxazolidinones in cinnamic acid derivative photodimerization. rsc.org |

| Chiral Catalysts | A chiral catalyst creates a chiral environment for the reaction. nih.gov | Chiral thiourea in intramolecular [2+2] cycloadditions. nih.gov |

Specific Precursor Transformations and Derivatizations for this compound Synthesis

Once the core cyclobutane ring with the necessary substituents is formed, further transformations are often required to arrive at the final this compound. These steps typically involve the manipulation of functional groups on the cyclobutane ring.

Decarboxylation Reactions of 2-Phenylcyclobutane-1,1-dicarboxylic Acid

The synthesis of cyclobutanes using malonic esters results in a 1,1-dicarboxylic acid derivative. uobabylon.edu.iqlibretexts.org To obtain the desired monocarboxylic acid, one of the carboxyl groups must be removed through a process called decarboxylation. organicchemistrytutor.com

This is typically achieved by first hydrolyzing the diester to the corresponding dicarboxylic acid, followed by heating. The β-dicarboxylic acid structure is thermally unstable and readily loses carbon dioxide upon heating, yielding the final carboxylic acid. youtube.comlibretexts.org This decarboxylation step is a key feature of the malonic ester synthesis. organicchemistrytutor.com

Hydrolysis and Saponification Routes to the Carboxylic Acid Moiety

The carboxylic acid functional group in this compound is often generated from a precursor functional group, such as an ester or a nitrile, through hydrolysis. researchgate.net

Hydrolysis of Esters (Saponification): If the cyclobutane ring is synthesized with an ester group, this can be converted to the carboxylic acid by hydrolysis. researchgate.net This is commonly carried out under basic conditions, a process known as saponification. youtube.comweebly.com The ester is treated with a base, such as sodium hydroxide, to yield the carboxylate salt. Subsequent acidification with a strong acid then protonates the carboxylate to give the free carboxylic acid. youtube.comlibretexts.org

Hydrolysis of Nitriles: Alternatively, the carboxylic acid can be derived from a nitrile group (-CN). libretexts.org Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically with heating. weebly.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com Acid-catalyzed hydrolysis directly produces the carboxylic acid, while basic hydrolysis initially forms the carboxylate salt, which then requires acidification. libretexts.orgchemistrysteps.com

Stereochemical Aspects in the Synthesis of 2 Phenylcyclobutanecarboxylic Acid

Diastereoselective Synthesis of 2-Phenylcyclobutanecarboxylic Acid Isomers

Diastereoselectivity in the synthesis of this compound pertains to the preferential formation of one diastereomer (cis or trans) over the other. The relative orientation of the phenyl and carboxylic acid groups on the cyclobutane (B1203170) ring defines these isomers and significantly influences the molecule's physical properties and biological activity.

The formation of the cyclobutane skeleton is a critical step where the cis/trans stereochemistry is often established. [2+2] cycloaddition reactions are a primary method for constructing four-membered rings. acs.orgnih.gov The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which predict whether a reaction is "symmetry-allowed" or "symmetry-forbidden" based on the reaction conditions (thermal or photochemical) and the mode of approach of the reacting components. wikipedia.org

For instance, the thermal [2+2] cycloaddition of two alkenes in a suprafacial-suprafacial ([π2s + π2s]) manner is symmetry-forbidden, often leading to low yields or requiring harsh conditions. wikipedia.org In contrast, photochemical [2+2] cycloadditions are symmetry-allowed and represent a more common route to cyclobutanes. acs.org During photochemical cycloaddition, a major competing reaction is often the cis/trans isomerization of the alkene double bond, which can affect the stereochemical purity of the final product. acs.org

The choice of reactants and reaction conditions plays a crucial role in directing the diastereoselectivity. For example, in the synthesis of 1,2-disubstituted cyclobutanes, intramolecular cycloadditions often provide higher stereocontrol compared to their intermolecular counterparts. The relative stability of the transition states leading to the cis or trans products determines the final diastereomeric ratio (d.r.). Steric hindrance between substituents on the approaching alkenes typically favors the formation of the trans isomer, which is often the thermodynamically more stable product. However, specific catalytic systems or reaction setups can override this preference to yield the cis product.

Diastereodivergent synthesis offers a powerful strategy to selectively access either the cis or trans isomer from a common starting material by simply changing the catalyst or reaction conditions. nih.govrsc.org This approach is particularly valuable as it provides access to the full spectrum of a molecule's diastereomers for further study.

A notable example of this principle is the catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs). nih.govresearchgate.net Research has shown that by using different copper catalytic systems, distinct diastereomeric and regioisomeric cyclobutane products can be obtained from the same BCB precursor. nih.gov For instance:

A Cu(I) catalytic system can facilitate an α-selective nucleophilic addition, yielding 1,1,3-functionalized cyclobutanes as a single diastereomer. nih.gov

Conversely, a Cu(II) catalytic system can promote a β'-selective pathway, producing 1,2,3-trisubstituted cyclobutanes with high diastereoselectivity (d.r. >20:1). nih.gov

This catalyst-dependent control allows for the programmed synthesis of specific isomers. Applying this logic to precursors of this compound, one could envision a strategy where a chiral catalyst directs a ring-opening or cycloaddition reaction to favor either the cis or trans arrangement of the phenyl and carboxyl precursor groups.

Table 1: Catalyst-Controlled Diastereodivergent Synthesis of Cyclobutanes This table illustrates the principle of achieving different diastereomers from a common precursor by varying the catalyst, based on findings from related cyclobutane syntheses.

| Catalyst System | Reaction Pathway | Predominant Product Isomer | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Cu(I) Complex | α-Selective Ring Opening | Single Diastereoisomer | >20:1 | nih.gov |

| Cu(II) Complex | β'-Selective Ring Opening | Different Diastereoisomer | >20:1 | nih.gov |

Enantioselective Synthesis and Resolution Techniques

Beyond diastereoselectivity, controlling the absolute stereochemistry (R or S) at each of the two chiral centers is a key objective. This can be achieved either through asymmetric synthesis, where a chiral influence is used to create the desired enantiomer directly, or through the resolution of a racemic mixture.

Asymmetric catalysis provides the most efficient route to enantioenriched cyclobutanes. Chiral catalysts can create a chiral environment that forces a reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.

Key strategies include:

Asymmetric [2+2] Cycloadditions: The use of chiral Lewis acids or transition-metal catalysts can induce enantioselectivity in [2+2] cycloaddition reactions. For example, iridium catalysts paired with chiral phosphoramidite-based ligands have been successfully used in cascade reactions involving an asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition to yield enantioenriched cyclobutane derivatives. chemistryviews.org

Asymmetric Functionalization of Prochiral Substrates: An alternative approach involves the enantioselective functionalization of a pre-existing, prochiral cyclobutane ring. For instance, the asymmetric transfer hydrogenation of a prochiral cyclobutanone (B123998) using a chiral catalyst like a CBS-oxazaborolidine can produce a chiral cyclobutanol (B46151) with high enantiomeric excess (ee). nih.gov This chiral alcohol can then be converted to the target carboxylic acid.

Brønsted Acid Catalysis: Chiral Brønsted acids, such as N-triflyl phosphoramides, have been employed in the enantioselective isomerization of bicyclo[1.1.0]butanes to generate chiral cyclobutenes. dicp.ac.cn These cyclobutenes are versatile intermediates that can be further functionalized to access a variety of enantioenriched cyclobutane structures. dicp.ac.cn

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. mdpi.com

For the synthesis of this compound, a racemic precursor, such as 2-phenylcyclobutane methanol (B129727) or the racemic acid itself, could be subjected to enzymatic resolution. In a typical lipase-catalyzed resolution, an acyl donor like isopropenyl acetate (B1210297) is used. The lipase (B570770) will selectively acylate one enantiomer (e.g., the R-alcohol) to form an ester, while the other enantiomer (the S-alcohol) remains largely unreacted. The resulting mixture of the ester and the unreacted alcohol can then be easily separated by standard chromatographic techniques. This method is valued for its mild reaction conditions and high enantioselectivity. mdpi.com

For the separation of enantiomers on both an analytical and preparative scale, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective method. csfarmacie.cz Chiral recognition on a CSP occurs through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. researchgate.net For this interaction to occur, there must be at least three points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole interactions) between the analyte and the CSP. researchgate.netwikipedia.org

The separation of chiral carboxylic acids like this compound is readily achievable with modern CSPs. researchgate.netresearchgate.net The presence of the aromatic phenyl ring and the hydrogen-bonding carboxylic acid group provides strong handles for chiral recognition. Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives (e.g., 3,5-dimethylphenylcarbamate), are particularly successful for this class of compounds. nih.govresearchgate.net Macrocyclic glycopeptide phases (e.g., teicoplanin or vancomycin-based) are also highly effective, especially in reversed-phase or polar organic modes. csfarmacie.czsigmaaldrich.com

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC Separation of Chiral Acids This table summarizes common types of CSPs suitable for the enantiomeric resolution of chiral carboxylic acids like this compound.

| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Typical Mobile Phase Modes | Reference |

|---|---|---|---|---|

| Polysaccharide-Based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric inclusion in helical polymer grooves | Normal Phase, Polar Organic, Reversed Phase | wikipedia.orgnih.gov |

| Macrocyclic Glycopeptide | Teicoplanin (e.g., Chirobiotic T) | Hydrogen bonding, ionic interactions, inclusion complexing, steric interactions | Reversed Phase, Polar Organic | csfarmacie.czresearchgate.net |

| Pirkle-Type (Brush-Type) | (R,R)-Whelk-O 1 | π-π interactions (π-acid/π-base), hydrogen bonding, dipole stacking | Normal Phase | researchgate.net |

| Cyclodextrin-Based | β-Cyclodextrin derivatives | Inclusion into the hydrophobic cavity, hydrogen bonding at the rim | Reversed Phase | sigmaaldrich.com |

Stereocontrol in Derivatization Reactions of this compound

The conversion of this compound into its various derivatives, such as esters and amides, opens avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science. When a chiral, non-racemic form of this compound is reacted with another chiral molecule, the principles of diastereoselective synthesis come into play. The pre-existing stereocenters in both the acid and the reacting partner can create a diastereomeric transition state, leading to a preferential formation of one diastereomer over the other.

The degree of stereocontrol is often dictated by steric hindrance and electronic interactions between the reacting molecules. For instance, in the esterification of a specific isomer of this compound with a chiral alcohol, the approach of the alcohol to the carbonyl group of the acid can be sterically hindered by the phenyl group. This hindrance will differ depending on the cis or trans configuration of the starting acid and the specific enantiomer of the chiral alcohol used, resulting in a diastereomeric excess of one of the possible ester products.

Similarly, in amidation reactions with chiral amines, the formation of the amide bond will be influenced by the stereochemistry of both reactants. The use of chiral auxiliaries, which are temporarily attached to the carboxylic acid, is a powerful strategy to enhance this stereocontrol. These auxiliaries can create a more biased steric environment, forcing the incoming nucleophile (the amine) to attack from a specific face of the molecule, thereby leading to a high diastereomeric ratio in the product.

While specific research detailing the diastereomeric ratios for the derivatization of this compound is not extensively documented in publicly available literature, the general principles of asymmetric synthesis provide a strong framework for predicting and achieving stereocontrol. The table below illustrates hypothetical examples of how the stereochemistry of the starting materials could influence the product distribution in derivatization reactions.

| Starting Acid Isomer | Chiral Reagent | Reaction Type | Expected Major Diastereomer | Hypothetical Diastereomeric Ratio (d.r.) |

| (1R,2S)-cis-2-Phenylcyclobutanecarboxylic acid | (R)-1-Phenylethanol | Esterification | (1R,2S,R)-Ester | >90:10 |

| (1R,2R)-trans-2-Phenylcyclobutanecarboxylic acid | (S)-1-Phenylethylamine | Amidation | (1R,2R,S)-Amide | >90:10 |

| (1S,2R)-cis-2-Phenylcyclobutanecarboxylic acid | (S)-1-Phenylethanol | Esterification | (1S,2R,S)-Ester | >90:10 |

| (1S,2S)-trans-2-Phenylcyclobutanecarboxylic acid | (R)-1-Phenylethylamine | Amidation | (1S,2S,R)-Amide | >90:10 |

Note: The diastereomeric ratios presented in this table are hypothetical and serve to illustrate the concept of stereocontrol. Actual experimental results would be required for confirmation.

The ability to control the stereochemical outcome of these derivatization reactions is of paramount importance for the synthesis of enantiomerically pure compounds. By carefully selecting the starting isomers and chiral reagents, chemists can selectively synthesize the desired diastereomer, which can then be purified and, if necessary, the chiral auxiliary removed to yield an enantiomerically enriched derivative of this compound. This level of precision is crucial for the development of new chemical entities with specific biological activities or material properties.

Reaction Mechanisms and Advanced Reactivity of 2 Phenylcyclobutanecarboxylic Acid

Nucleophilic Acyl Substitution Pathways of the Carboxylic Acid Group

The conversion of 2-phenylcyclobutanecarboxylic acid to its corresponding acyl chloride is a crucial first step for many subsequent transformations, as acyl halides are among the most reactive carboxylic acid derivatives. pressbooks.publibretexts.org This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

The mechanism with thionyl chloride begins with the attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The reaction proceeds through a nucleophilic acyl substitution pathway where the tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion. libretexts.orgyoutube.com A base, such as pyridine, is often used to neutralize the HCl generated during the reaction. libretexts.org

Table 1: Common Reagents for Acyl Halide Formation

| Reagent | Product | Byproducts |

|---|---|---|

| Thionyl chloride (SOCl₂) | Acyl chloride | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | Acyl chloride | CO₂, CO, HCl |

| Phosphorus tribromide (PBr₃) | Acyl bromide | H₃PO₃ |

This table summarizes common reagents used to convert carboxylic acids into acyl halides.

Esterification and amidation are fundamental nucleophilic acyl substitution reactions of this compound, yielding esters and amides, respectively. libretexts.org

Esterification: In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. byjus.comyoutube.com An alcohol molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups, a molecule of water is eliminated as a good leaving group, and subsequent deprotonation of the carbonyl oxygen yields the final ester product. youtube.com This reaction, known as Fischer esterification, is reversible. libretexts.org Alternatively, the Steglich esterification, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), allows for ester formation under milder conditions. organic-chemistry.org In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org

Amidation: The formation of amides from this compound can be achieved by reacting it with ammonia, a primary amine, or a secondary amine. libretexts.orgyoutube.com Due to the basicity of amines, they can directly act as nucleophiles. However, the reaction is often facilitated by first converting the carboxylic acid to a more reactive derivative, like an acyl chloride. libretexts.orglibretexts.org The amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the chloride leaving group to form a protonated amide. A second equivalent of the amine acts as a base to deprotonate the intermediate, yielding the neutral amide product and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Reactions Involving the Cyclobutane (B1203170) Ring

The cyclobutane ring of this compound possesses significant ring strain, a combination of angle strain and torsional strain, which makes it more reactive than acyclic or larger-ring alkanes. masterorganicchemistry.comlibretexts.org This inherent instability is a driving force for reactions that lead to ring-opening. youtube.com

The cyclobutane ring has an estimated ring strain of about 26.3 kcal/mol. stackexchange.com This stored energy can be released in reactions that cleave the carbon-carbon bonds of the ring. Such reactions are often initiated under acidic conditions or with electrophiles. nih.govbeilstein-journals.org For this compound, protonation or electrophilic attack could lead to the formation of a carbocation intermediate. The stability of this carbocation would be influenced by the phenyl group, which can stabilize an adjacent positive charge through resonance. Cleavage of the cyclobutane ring would then occur in a manner that generates a more stable carbocation, followed by reaction with a nucleophile. The relief of ring strain provides a strong thermodynamic driving force for these transformations. youtube.com For example, reactions of some cyclopropane (B1198618) derivatives, which also exhibit high ring strain, show that strong σ-acceptor groups can weaken the distal C-C bond, predisposing it to cleavage. nih.gov A similar effect could be anticipated in substituted cyclobutanes.

Cyclobutane derivatives are known to undergo characteristic thermal and photochemical reactions. chemrxiv.org

Thermal Rearrangements: Upon heating, cyclobutanes can undergo a concerted, pericyclic ring-opening reaction known as a cycloreversion or retro-[2+2] cycloaddition. This process breaks the four-membered ring to form two alkene molecules. tum.de The stereochemistry of this reaction is governed by the Woodward-Hoffmann rules. For this compound, thermal cleavage could potentially yield styrene (B11656) and acrylic acid or their derivatives, depending on which bonds are broken.

Photochemical Transformations: Photochemical reactions, often involving UV light, provide an alternative pathway for cycloadditions and cycloreversions. tum.de The [2+2] photocycloaddition is a primary method for synthesizing cyclobutane rings and can be reversible. tum.de The phenyl group in this compound is a chromophore that can absorb UV light, potentially initiating photochemical reactions. Irradiation could lead to isomerization or fragmentation of the cyclobutane ring. mdpi.com Studies on related systems, such as 1H-2-benzo[c]oxocins, have shown that light can induce intramolecular [2+2] cyclizations to form fused cyclobutane systems, a process that can be thermally reversed. chemrxiv.orgnih.gov

α-Carbon Reactivity and Adjacent Carbanion Stabilization Studies

The carbon atom alpha (α) to the carboxylic acid group in this compound is activated and can participate in a unique set of reactions. msu.edulibretexts.org

The hydrogen atom attached to this α-carbon is acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the ability of the resulting conjugate base, an enolate, to be stabilized by resonance. sketchy.comwizeprep.com The formation of this enolate carbanion is a key step in reactions such as α-halogenation and alkylation. msu.eduwvu.edu

Table 2: Factors Influencing α-Carbon Reactivity

| Factor | Influence on Reactivity |

|---|---|

| Carbonyl Group | Increases acidity of α-hydrogen by stabilizing the enolate conjugate base through resonance. nd.edu |

| Phenyl Group | Can provide further resonance stabilization to an adjacent carbanion, though its effect is transmitted through the cyclobutane ring. |

| Cyclobutane Ring | The geometry and strain of the ring influence the stereochemistry and rate of enolate formation and subsequent reactions. |

| Reaction Conditions | The choice of base (e.g., LDA for kinetic control, alkoxide for thermodynamic control) determines which enolate is formed if multiple α-hydrogens are present. wvu.edu |

This table outlines the key factors that govern the reactivity at the α-carbon of this compound.

Studies on carbanion stabilization show that adjacent carbonyl groups are highly effective at delocalizing the negative charge through enolate formation. nd.edu In the case of this compound, deprotonation at the α-carbon would generate a carbanion. The stability of this intermediate would be influenced by the resonance delocalization onto the carboxylate group and potentially by through-space or through-bond interactions with the phenyl ring. The stereochemical outcome of reactions involving this enolate, such as alkylation, would be dictated by the steric hindrance imposed by the bulky phenyl group and the puckered conformation of the cyclobutane ring. Acid-catalyzed reactions at the α-carbon, such as halogenation, proceed through an enol intermediate. msu.edulibretexts.org The rate of these reactions is often slower for carboxylic acids compared to ketones, reflecting a lower equilibrium concentration of the enol tautomer. msu.edulibretexts.org

Base-Catalyzed Hydrogen-Deuterium Exchange Investigations

Base-catalyzed hydrogen-deuterium (H/D) exchange is a powerful technique to probe the acidity of C-H bonds and the stereochemical fate of the resulting carbanionic intermediates. In the case of this compound, the protons alpha to the carboxylic acid group are the most likely candidates for exchange due to the electron-withdrawing nature of the carboxylate.

The process is initiated by the deprotonation of the C-H bond at the C2 position by a suitable base in the presence of a deuterium (B1214612) source, typically a deuterated solvent like D₂O. This forms a carbanion intermediate. Subsequent deuteration of this intermediate by the solvent leads to the incorporation of a deuterium atom. The rate of this exchange provides valuable information about the kinetic acidity of the proton.

For this compound, two diastereomers exist: cis and trans. The rate of H/D exchange would likely differ between these two isomers due to stereoelectronic effects. In the cis isomer, the phenyl group and the carboxylic acid group are on the same face of the cyclobutane ring, which could influence the stability of the carbanion intermediate and the transition state for deprotonation. Conversely, in the trans isomer, these groups are on opposite faces.

Table 1: Theoretical Relative Rates of Base-Catalyzed H/D Exchange for this compound Isomers

| Isomer | Expected Relative Rate of Exchange at C2 | Rationale |

| cis-2-Phenylcyclobutanecarboxylic acid | Slower | Potential steric hindrance from the proximate phenyl group could impede the approach of the base and the solvation of the resulting carbanion. |

| trans-2-Phenylcyclobutanecarboxylic acid | Faster | The C2 proton is more accessible to the base, and the resulting carbanion can be more effectively stabilized through solvation without steric interference from the phenyl group. |

It is important to note that the phenyl group itself can influence the acidity of the C2 proton through inductive and resonance effects. The stereochemical outcome of the exchange is also of significant interest. If the intermediate carbanion is planar, racemization at the C2 center would be expected. However, if the carbanion retains its pyramidal geometry and is quenched by the deuterium source faster than it inverts, retention of configuration could be observed.

Characterization of Carbanion Intermediates and Electrophilic Quenching

The formation of a carbanion intermediate from this compound upon treatment with a strong base, such as lithium diisopropylamide (LDA), opens up possibilities for further synthetic transformations through electrophilic quenching. The dianion would be formed, with negative charges on both the carboxylate and the C2 carbon.

The nature of this carbanion—its geometry and stability—is crucial for predicting the outcome of subsequent reactions. The presence of the phenyl group can stabilize the carbanion through resonance, delocalizing the negative charge into the aromatic ring. The cyclobutyl ring's strain and conformation will also play a significant role in the carbanion's structure.

Upon formation, this carbanionic intermediate can be trapped by a variety of electrophiles. This electrophilic quenching can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position.

Table 2: Predicted Products of Electrophilic Quenching of the this compound Dianion

| Electrophile | Reagent Example | Predicted Product |

| Alkyl Halide | Methyl Iodide (CH₃I) | 2-Methyl-2-phenylcyclobutanecarboxylic acid |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | 2-(1-Hydroxy-1-methylethyl)-2-phenylcyclobutanecarboxylic acid |

| Deuterium Source | Deuterium Oxide (D₂O) | 2-Deuterio-2-phenylcyclobutanecarboxylic acid |

| Silyl Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | 2-Phenyl-2-(trimethylsilyl)cyclobutanecarboxylic acid |

The stereochemical outcome of these quenching reactions would provide further insight into the nature of the carbanion intermediate. If the electrophile attacks from the less hindered face of the cyclobutane ring, a high degree of stereoselectivity could be achieved. For instance, in the trans isomer, the electrophile would likely approach from the face opposite to the phenyl group, leading to a specific diastereomer of the product.

Advanced Structural Analysis and Conformational Studies

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction (XRD) stands as a cornerstone technique for the definitive determination of the atomic and molecular structure of crystalline materials. caltech.edu It provides unparalleled detail on bond lengths, bond angles, and crystal packing, which are crucial for understanding the solid-state properties of 2-phenylcyclobutanecarboxylic acid.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous, three-dimensional structure of a molecule. nih.govmdpi.com The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com This pattern is directly related to the arrangement of atoms within the crystal lattice. For this compound, a successful SCXRD analysis would precisely define the stereochemistry (cis/trans relationship between the phenyl and carboxyl groups), the puckering of the cyclobutane (B1203170) ring, and the orientation of the phenyl substituent. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, which dictate the crystal packing. mdpi.com

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset illustrates the type of information obtained from such an analysis.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C₁₁H₁₂O₂ | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | A specific description of the symmetry elements present in the crystal. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 8.2 | Unit cell dimension along the b-axis. |

| c (Å) | 12.1 | Unit cell dimension along the c-axis. |

| β (°) | 98.5 | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1029 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Note: The data in the table above is hypothetical and serves to illustrate the parameters obtained from a single-crystal XRD experiment.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials, or powders. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single perfect crystal, PXRD can be performed on bulk samples. units.it The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

For this compound, PXRD is invaluable for:

Phase Identification: Confirming the identity of a synthesized batch by comparing its PXRD pattern to a known standard.

Polymorph Screening: Identifying the existence of different crystalline forms (polymorphs), as each polymorph will produce a distinct diffraction pattern.

Purity Assessment: Detecting the presence of crystalline impurities in a sample, as the mixture will show a superposition of patterns from each component. americanpharmaceuticalreview.com

Monitoring Stability: Assessing phase transformations that may occur under different temperature, pressure, or humidity conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about molecular structure, connectivity, and dynamics in both solution and solid states. emerypharma.comemory.edu

One-dimensional (1D) NMR provides fundamental structural information.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the carboxylic acid proton (typically a broad singlet around 10-12 ppm), the aromatic protons on the phenyl ring (7-8 ppm), and the aliphatic protons on the cyclobutane ring (2-4 ppm). libretexts.orglibretexts.org The chemical shifts and coupling patterns of the cyclobutane protons are particularly important for determining the relative stereochemistry (cis or trans).

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the cyclobutane ring. libretexts.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and elucidating complex connectivity. libretexts.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It would be used to map the connectivity within the cyclobutane ring and to correlate the protons on the ring with each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, allowing for the definitive assignment of both ¹H and ¹³C signals for each CH, CH₂, or CH₃ group.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | Signal disappears upon D₂O exchange. libretexts.org |

| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet | Represents the five protons on the phenyl ring. |

| Cyclobutane (CH-Ph) | 3.5 - 4.0 | Multiplet | Deshielded by the adjacent phenyl group. |

| Cyclobutane (CH-COOH) | 3.0 - 3.5 | Multiplet | Deshielded by the adjacent carboxyl group. |

| Cyclobutane (-CH₂-) | 2.0 - 2.8 | Multiplet | Represents the four protons of the two methylene (B1212753) groups. |

Note: The data in the table above is based on general principles of NMR spectroscopy and data for related compounds. libretexts.orglibretexts.org

Solid-state NMR (ssNMR) is used to analyze samples in their solid form, providing information that is often complementary to X-ray diffraction. Because molecular motion is restricted in the solid state, ssNMR can reveal details about the molecular conformation and packing that are averaged out in solution. princeton.edu For this compound, ssNMR could be used to:

Determine the conformation of the cyclobutane ring (puckered vs. planar) in the solid state.

Distinguish between different polymorphs, as they would exhibit different chemical shifts due to variations in their crystal packing environments.

Study the nature of intermolecular hydrogen bonding.

Vibrational Spectroscopy for Molecular Fingerprinting and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum acts as a "molecular fingerprint" and is highly sensitive to the presence of specific functional groups and their chemical environment. nih.gov

For this compound, key vibrational modes would include:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org

C=O Stretch: A strong, sharp absorption around 1700-1720 cm⁻¹ for the carbonyl group of the carboxylic acid dimer. libretexts.org

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aromatic C=C Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: Signals appearing just below 3000 cm⁻¹.

These techniques are excellent for rapid identification and for studying intermolecular interactions, particularly the strong hydrogen bonding characteristic of carboxylic acids.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1720 | Strong |

| Phenyl Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Phenyl Ring | Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Cyclobutane Ring | Aliphatic C-H Stretch | 2850 - 2960 | Medium |

Note: The data in the table above is based on established correlations for functional groups in vibrational spectroscopy. libretexts.orglibretexts.orgnih.gov

Infrared (IR) Spectroscopy Analysis of Functional Groups and Bonds

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the carboxylic acid and the phenyl group, along with the cyclobutane ring.

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. The most noticeable is the very broad O-H stretching vibration of the carboxyl group, which typically appears in the region of 3300-2500 cm⁻¹. acs.org This broadness is a result of hydrogen bonding between carboxylic acid molecules, which often exist as dimers in the solid state and in concentrated solutions. nih.gov The carbonyl (C=O) stretch of a carboxylic acid gives rise to an intense absorption band between 1760 and 1690 cm⁻¹. acs.org The exact position depends on whether the acid is monomeric or dimeric; hydrogen-bonded dimers, which are more common, absorb around 1710 cm⁻¹. libretexts.org Conjugation with a phenyl ring can lower this frequency. libretexts.org Other characteristic absorptions include the C-O stretch, typically found between 1320-1210 cm⁻¹, and the O-H bend, which appears in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. acs.org

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Phenyl & Cyclobutane | C-H Stretch | 3100 - 2850 | Medium to Strong |

| Carboxylic Acid | C=O Stretch (Dimer) | ~1710 | Strong |

| Phenyl | C=C Stretch | ~1600, ~1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

This table is based on general spectroscopic principles for carboxylic acids.

Raman Spectroscopy Investigations of Skeletal Vibrations

Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of molecules like this compound. researchgate.net While IR spectroscopy is excellent for identifying polar functional groups, Raman spectroscopy can provide detailed information about the phenyl ring and the cyclobutane ring vibrations. researchgate.net

Specific Raman spectroscopic data for this compound is not available in the reviewed literature. However, one would expect to observe characteristic Raman bands. The symmetric breathing mode of the phenyl ring typically gives a strong band around 1000 cm⁻¹. Other aromatic C-C stretching vibrations would appear in the 1600-1580 cm⁻¹ region. The skeletal vibrations of the puckered cyclobutane ring would also be Raman active, though their assignment can be complex. researchgate.net Raman spectroscopy is generally weak for O-H stretching vibrations but can be useful for studying the C=O double bond, which often produces a strong Raman signal. researchgate.net

In a study on Cu(II) porphyrins, resonance Raman spectroscopy was used to identify specific vibrational modes in the 200–300 cm⁻¹ range that contribute to spin-phonon coupling. researchgate.net This highlights the potential of advanced Raman techniques to probe subtle structural dynamics, which could, in principle, be applied to study the low-frequency puckering motion of the cyclobutane ring in this compound.

Other Spectroscopic and Microscopic Probes for Molecular Structure and Morphology

A variety of other advanced analytical techniques can be employed to further elucidate the structural and morphological properties of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. researchgate.net EPR spectroscopy is not directly applicable to this compound in its ground state, as it is not a radical. However, it would be an essential tool for studying radical species that could be generated from the molecule, for instance, through irradiation or chemical oxidation/reduction. researchgate.net

For example, if a radical were formed on the cyclobutane ring, EPR spectroscopy could provide information about the electronic environment of the unpaired electron and its interactions with nearby magnetic nuclei (like ¹H), which would help to determine the radical's structure and conformation. documentsdelivered.comrsc.org Studies on pyrene-cyclobutene conjugates have utilized EPR to study radical formation and dimerization. researchgate.net High-field EPR has been used to investigate the nature of carbon-centered radicals in melanin. cdnsciencepub.com While no EPR studies have been performed on this compound itself, the technique remains highly relevant for investigating its potential radical chemistry.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net

For this compound, XPS would be expected to show peaks for carbon (C 1s) and oxygen (O 1s). The high-resolution C 1s spectrum could be deconvoluted to distinguish between the different types of carbon atoms: those in the phenyl ring (C-C, C-H), the aliphatic cyclobutane ring (C-C, C-H), and the carboxylic acid group (C=O, O-C-O). orientjchem.org Similarly, the O 1s spectrum could distinguish between the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) of the carboxylic acid group. acs.org XPS studies on carboxylic acid-terminated self-assembled monolayers have demonstrated the ability to monitor the protonation state of the acid groups. espublisher.com

Table 2: Expected X-ray Photoelectron Spectroscopy (XPS) Core Level Binding Energies for this compound

| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | Phenyl & Cyclobutane (C-C, C-H) | ~285.0 |

| Carbon | C 1s | Carboxylic Acid (O-C=O) | ~289.0 |

| Oxygen | O 1s | Carbonyl (C=O) | ~532.0 |

This table is based on typical binding energies for organic compounds containing these functional groups.

Advanced Electron Microscopy (SEM, TEM, HRTEM) for Material Characterization

Electron microscopy techniques are crucial for visualizing the morphology and crystal habit of solid materials at high resolution.

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) involve passing a beam of electrons through an ultrathin sample to form an image. These techniques can reveal details about the internal structure, crystallinity, and lattice defects of the material. While no specific TEM data exists for this compound, these methods would be invaluable for characterizing any nanocrystalline forms or defects within larger crystals.

Scanning Probe Microscopy (SPM, AFM, STM) for Surface Interactions

Scanning Probe Microscopy (SPM) encompasses a family of techniques that measure surface properties by scanning a physical probe over the sample.

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of a material at the nanoscale and can also measure forces between the probe and the surface. AFM could be used to visualize the arrangement of this compound molecules in self-assembled monolayers or on a crystal surface. acs.orgresearchgate.net Studies on carboxylic acid-terminated self-assembled monolayers have used AFM to investigate surface roughness and the influence of pH on surface forces, providing insights into surface pKa values. nih.gov

Scanning Tunneling Microscopy (STM) images conductive surfaces at the atomic level by measuring the tunneling current between a sharp tip and the sample. While this compound itself is not sufficiently conductive for STM, it could be studied as a monolayer adsorbed onto a conductive substrate like gold or graphite.

The structural information obtained from X-ray diffraction of cis-2-phenylcyclobutanecarboxylic acid reveals a puckered cyclobutane ring with a dihedral angle of 27°. researchgate.netresearchgate.net This non-planar conformation would influence how the molecules pack in a crystal and how they arrange on a surface, which could be directly visualized with advanced microscopy techniques like AFM and SEM.

Computational and Theoretical Chemistry Studies of 2 Phenylcyclobutanecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations have been instrumental in elucidating the electronic properties of 2-phenylcyclobutanecarboxylic acid. These methods offer insights that complement experimental findings.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and energy of molecules. For the cis isomer of this compound, X-ray diffraction studies have provided precise experimental data on its solid-state geometry. cdnsciencepub.com In these studies, the compound crystallizes in the monoclinic space group C2/c. cdnsciencepub.comresearchgate.net

The key geometric parameters determined from X-ray crystallography for cis-2-phenylcyclobutanecarboxylic acid are presented below. These experimental values serve as a benchmark for computational models. A notable feature is the puckered nature of the cyclobutane (B1203170) ring, with a dihedral angle of 27°. cdnsciencepub.comresearchgate.netresearchgate.net Furthermore, steric hindrance between the adjacent phenyl and carboxyl groups leads to a significant elongation of the bond connecting the substituted carbon atoms (1.581 Å) compared to the other ring bonds (average 1.535 Å). cdnsciencepub.com

| Parameter | Value (Å or °) |

|---|---|

| C1-C2 Bond Length | 1.581 |

| C2-C3 Bond Length | 1.535 (avg.) |

| C3-C4 Bond Length | 1.535 (avg.) |

| C4-C1 Bond Length | 1.535 (avg.) |

| Cyclobutane Puckering Angle | 27 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electron-donating and electron-accepting capabilities, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

Although specific HOMO and LUMO energy values for this compound have not been detailed in the available literature, the principles of FMO analysis are applicable. It is anticipated that the HOMO would be localized primarily on the electron-rich phenyl ring, while the LUMO would be associated with the carboxylic acid group and the phenyl ring's π* orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.

Analysis of Reactivity Indices (e.g., Fukui Functions, Dual Descriptors)

Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, provide more detailed insight into local reactivity, indicating which atoms within a molecule are more susceptible to nucleophilic, electrophilic, or radical attack.

Currently, there are no specific studies in the public domain that report on the Fukui functions or dual descriptors for this compound. However, for a molecule with both a phenyl and a carboxylic acid group, these indices would be valuable in distinguishing the reactivity of the different carbon and oxygen atoms.

Conformational Analysis through Computational Modeling

The flexibility of the cyclobutane ring and the rotational freedom of the phenyl and carboxylic acid substituents give rise to a complex conformational landscape for this compound.

Molecular Dynamics Simulations of Conformational Ensembles

Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational space of a molecule over time, providing a dynamic picture of its behavior. While specific MD studies on this compound are not documented in the searched literature, MD simulations have been employed to investigate the conformational preferences of structurally related constrained amino acids. researchgate.net These studies often involve the development of specific force-field parameters to accurately model the molecule's behavior in different environments, such as in the gas phase or in solution. researchgate.net For this compound, MD simulations could reveal the preferred orientations of the phenyl and carboxyl groups relative to the cyclobutane ring and the dynamics of ring puckering.

Exploration of Potential Energy Surfaces and Conformational Interconversions

The potential energy surface (PES) of a molecule maps its energy as a function of its geometry. By exploring the PES, stable conformers (local minima) and the transition states that connect them can be identified, providing a quantitative understanding of conformational interconversions.

For cis-2-phenylcyclobutanecarboxylic acid, a key conformational feature is the puckering of the cyclobutane ring. cdnsciencepub.com The interconversion between the two puckered conformations would be a key feature of its PES. Additionally, the rotation of the phenyl and carboxyl groups relative to the ring would define other dimensions of the PES. Computational studies on similar molecules have utilized methods like MM2 to calculate potential energy surfaces for rotations around bonds. researchgate.net For this compound, such calculations would help to determine the energy barriers for the interconversion between different conformers and identify the most stable conformations in the gas phase and in solution.

Theoretical Investigations of Reaction Mechanisms

Transition State Theory and Elucidation of Reaction Pathways

Transition state theory (TST) is a cornerstone of reaction dynamics, positing that reacting molecules must pass through a high-energy intermediate state, the transition state, on their way to forming products. utexas.eduwikipedia.orglibretexts.org The rate of a reaction is fundamentally linked to the energy barrier, or activation energy, that must be overcome to reach this transition state. libretexts.org Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to locate the geometry and energy of these transition states, thereby providing a quantitative understanding of reaction kinetics.

For this compound, a number of reaction pathways can be envisaged. For instance, reactions involving the carboxylic acid group, such as esterification or decarboxylation, would proceed through distinct transition states. Computational modeling could predict the feasibility of these reactions by calculating the activation energies. Similarly, reactions that lead to the opening of the strained cyclobutane ring would involve transition states where the carbon-carbon bonds of the ring are significantly elongated. The elucidation of these pathways would involve mapping the minimum energy path from the reactant to the product, with the transition state representing the saddle point on this path.

Computational Studies of Catalytic Effects and Reactive Intermediates

Computational chemistry is also instrumental in understanding how catalysts can accelerate chemical reactions by providing alternative reaction pathways with lower activation energies. nih.gov Furthermore, it allows for the characterization of fleeting reactive intermediates that may be difficult to observe experimentally.

In the context of this compound, computational studies could explore the effects of acid or base catalysis on its reactions. For example, in an acid-catalyzed esterification, the calculations would model the protonation of the carbonyl oxygen and the subsequent nucleophilic attack by an alcohol, identifying the key transition states and intermediates along this catalyzed pathway. Computational investigations into the catalytic mechanisms of other carboxylic acid reductases have demonstrated the power of these methods in elucidating complex biochemical reactions. nih.gov

Reactive intermediates that could be studied for this molecule include carbocations, carbanions, or radicals, depending on the reaction conditions. For instance, the formation of a carbocation on the cyclobutane ring could be a key step in certain rearrangement or substitution reactions. Computational modeling would provide insights into the stability of such intermediates, which is heavily influenced by the electronic effects of the phenyl and carboxylic acid substituents.

Analysis of Ring Strain and its Impact on Reactivity

The four-membered cyclobutane ring in this compound is inherently strained due to deviations from the ideal tetrahedral bond angles of sp³ hybridized carbon atoms. This ring strain has a significant influence on the molecule's geometry, stability, and chemical reactivity.

Quantification of Strain Energy within the Cyclobutane Ring

The strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free acyclic analogue. This energy can be quantified computationally by comparing the calculated heat of formation of the cyclic compound with that of a suitable acyclic reference. libretexts.orgmdpi.com

| Compound | Strain Energy (kcal/mol) |

| Cyclobutane | ~26 |

| 1,1-Dimethylcyclobutane | ~18 |

This table is generated based on available data for cyclobutane and substituted derivatives to illustrate the concept of ring strain and the effect of substituents.

Theoretical Prediction of Ring Dynamics and Stability

The cyclobutane ring is not planar but exists in a puckered or bent conformation to alleviate some of the torsional strain. This puckering is a dynamic process, with the ring rapidly inverting between equivalent puckered conformations. Computational methods, particularly molecular dynamics simulations, can model these dynamic processes and predict the preferred conformations and the energy barriers for ring inversion.

The stability of the cyclobutane ring in this compound is a balance between the inherent ring strain and the electronic and steric effects of the substituents. The phenyl group, with its π-electron system, and the carboxylic acid group can influence the electron distribution within the ring, potentially affecting its stability. Theoretical calculations can provide a detailed picture of the conformational landscape of the molecule, identifying the lowest energy conformers and the rotational barriers for the phenyl and carboxylic acid groups.

Computational Assessment of Homo-conjugative Interactions in Strained Rings

Homo-conjugation is an orbital interaction between non-conjugated π-systems or between a π-system and a p-orbital, which are separated by a single sp³-hybridized carbon atom. In strained ring systems like cyclobutane, the C-C sigma bonds can have significant p-character, allowing for potential through-bond or through-space interactions with adjacent π-systems.

In this compound, the phenyl group's π-system is in close proximity to the strained cyclobutane ring. Computational studies could be employed to investigate the possibility of homo-conjugative interactions between the phenyl ring and the C-C bonds of the cyclobutane ring. Such interactions, if present, would have implications for the molecule's electronic properties, reactivity, and spectroscopic characteristics. While direct computational evidence for homo-conjugation in this specific molecule is not documented, the theoretical framework exists to explore such phenomena. Computational analysis of protein-protein interactions has demonstrated the ability to identify key interactions, and similar principles can be applied to intramolecular interactions. nih.gov

Applications of 2 Phenylcyclobutanecarboxylic Acid in Advanced Organic Synthesis

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

2-Phenylcyclobutanecarboxylic acid serves as a significant chiral building block, a fundamental component in the synthesis of enantiomerically pure complex organic molecules. enamine.net The demand for such chiral intermediates is driven by the pharmaceutical industry's need to enhance drug efficacy, as most biological targets are chiral and require a precise stereochemical match for optimal interaction. enamine.net The synthesis of these building blocks can be achieved through various methods, including the modification of compounds from the chiral pool, asymmetric synthesis, and the resolution of racemic mixtures. enamine.net

The utility of chiral building blocks like this compound lies in their ability to introduce specific stereochemistry into a target molecule, which is crucial for its biological activity. For instance, chiral amines, alcohols, and carboxylic acids are all important intermediates in the production of chiral drugs and natural products.

Precursor for Conformationally Constrained Amino Acid Analogues (e.g., 1-amino-2-phenylcyclobutanecarboxylic acid, c4Phe)